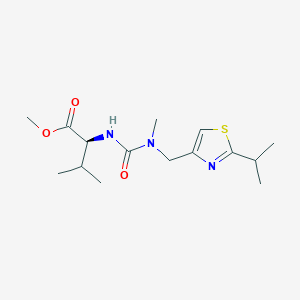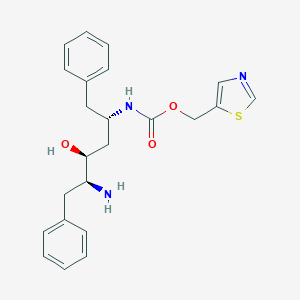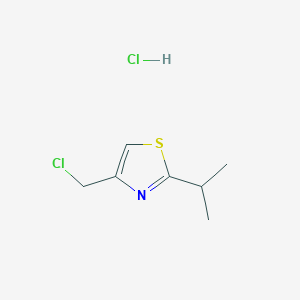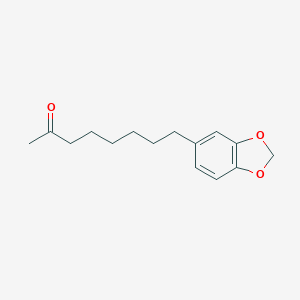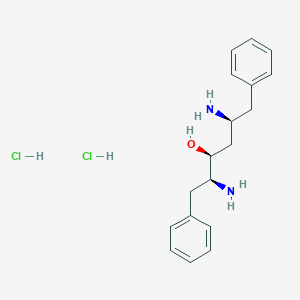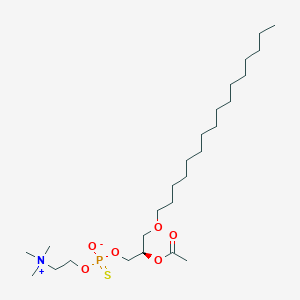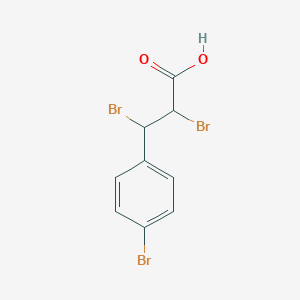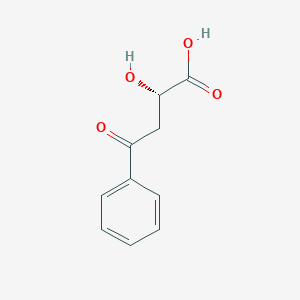
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
Übersicht
Beschreibung
2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid, also known as HOPB, is a chiral compound that has been studied for its potential applications in the fields of medicine and biotechnology. This molecule is a derivative of 4-oxo-4-phenylbutyric acid, which is a common intermediate in the synthesis of various pharmaceuticals. HOPB is of particular interest due to its unique stereochemistry, which has been shown to have significant effects on its biological activity.
Wirkmechanismus
The exact mechanism of action of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism involves the inhibition of enzymes involved in the biosynthesis of key cellular components, such as nucleic acids and proteins. Another proposed mechanism involves the modulation of signaling pathways involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis, potentially through the modulation of key signaling pathways. In diabetic animals, 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been shown to improve glucose tolerance and insulin sensitivity, possibly through the regulation of lipid metabolism. In neuronal cells, 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been shown to protect against oxidative stress and inflammation, potentially through the activation of antioxidant pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has several advantages as a research tool, including its high purity and stability, as well as its unique stereochemistry. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid. One area of interest is the development of new synthetic methods for producing 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid with higher yields and enantioselectivity. Another area of interest is the investigation of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid's potential as a therapeutic agent for a range of diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid and to identify potential side effects or toxicity.
Wissenschaftliche Forschungsanwendungen
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been studied for its potential applications in a variety of scientific fields. In medicine, it has been investigated as a potential therapeutic agent for a range of conditions, including cancer, diabetes, and neurodegenerative diseases. In biotechnology, 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid has been used as a chiral building block for the synthesis of other compounds, as well as a tool for studying the mechanisms of enzymatic reactions.
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433116 | |
| Record name | 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
CAS RN |
146912-63-2 | |
| Record name | 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






